N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide
Description
Properties
CAS No. |
88349-76-2 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12(16)9-17-11-7-3-5-10-6-4-8-14-13(10)11/h3-8H,9H2,1-2H3 |
InChI Key |
DMUOOICZQLQULX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported method for synthesizing N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide involves nucleophilic aromatic substitution (SNAr) between 8-hydroxyquinoline and 2-chloro-N,N-dimethylacetamide. The hydroxyl group at position 8 of quinoline acts as a nucleophile, displacing the chloride ion from the acetamide derivative. Anhydrous potassium carbonate (K2CO3) is typically employed to deprotonate the hydroxyl group, enhancing its nucleophilicity.
The general reaction scheme is as follows:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Solvent Selection : Dimethylformamide (DMF) is preferred due to its high polarity, which stabilizes the transition state and dissolves both reactants.
-
Temperature : Reactions are conducted at 100–110°C for 5–6 hours to ensure complete conversion.
-
Catalyst Additives : Potassium iodide (KI) is often added in catalytic amounts (0.05–0.2 equiv) to facilitate the substitution via a halogen-exchange mechanism.
Table 1: Representative Reaction Conditions and Yields
| Starting Material | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | DMF | K2CO3 | 100 | 5 | 78 |
| 5-Chloro-8-hydroxyquinoline | DMF | K2CO3 + KI | 110 | 6 | 85 |
Alternative Synthetic Pathways and Intermediate Utilization
Thioamide Intermediate Conversion
A patent by US8058074B2 describes the synthesis of 8-hydroxyquinoline thioamide derivatives, which can be converted to acetamides via desulfurization. While this method primarily targets thioamide chemodosimeters, it highlights the reversibility of sulfur incorporation under specific conditions:
This pathway is less common for direct acetamide synthesis but demonstrates the compound’s reactivity in metal-ion detection applications.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Oxidation Reactions
The quinoline moiety undergoes selective oxidation under mild conditions. For example:
-
Quinoline N-oxide formation : Reaction with hydrogen peroxide () or meta-chloroperbenzoic acid () oxidizes the nitrogen in the quinoline ring to form the corresponding N-oxide .
This reaction preserves the acetamide and ether functionalities while enhancing the compound's polarity.
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated hydrochloric acid () cleaves the acetamide bond, yielding 8-hydroxyquinoline and dimethylacetic acid.
-
Basic hydrolysis : Sodium hydroxide () generates the corresponding carboxylate salt.
Alkylation and Substitution Reactions
The ether linkage and quinoline ring participate in nucleophilic substitutions:
-
Ether cleavage : Reaction with hydrobromic acid () cleaves the ether bond, producing 8-hydroxyquinoline and a brominated acetamide intermediate .
-
Friedel-Crafts alkylation : The quinoline ring undergoes electrophilic substitution at the 5- or 7-position using alkyl halides and Lewis catalysts (e.g., ) .
Acylation and Amidation
The dimethylaminoacetamide group reacts with acylating agents:
-
N-Acylation : Treatment with acetyl chloride () introduces additional acetyl groups, forming polyacylated derivatives.
-
Transamidation : Thionyl chloride () converts the acetamide to a reactive acyl chloride, enabling coupling with amines .
Reduction Reactions
Catalytic hydrogenation reduces the quinoline ring:
-
Quinoline to tetrahydroquinoline : Using palladium on carbon () under pressure saturates the aromatic ring, altering electronic properties .
Metal Complexation
The 8-hydroxyquinoline-derived structure chelates metal ions (e.g., ):
-
Coordination complexes : Forms stable complexes with transition metals, useful in analytical chemistry and materials science .
Biological Activity and Stability
-
Metabolic stability : The dimethylacetamide group enhances resistance to enzymatic hydrolysis compared to non-alkylated analogues .
-
Antimycobacterial activity : Structural analogs (e.g., 4-alkoxyquinolines) show MIC values as low as 0.05 μM against Mycobacterium tuberculosis, suggesting potential bioactivity for the 8-yloxy derivative .
Scientific Research Applications
Antimicrobial Activity
N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide has shown promising antimicrobial properties against various pathogens.
- Antibacterial Properties : Research indicates that derivatives of quinoline, including this compound, exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
- Antitubercular Activity : Similar compounds have been identified as effective against Mycobacterium tuberculosis. Modifications to the quinoline structure have led to compounds with MIC values as low as 0.05 μM against drug-resistant strains . This suggests that this compound may also possess similar antitubercular activity.
Antiviral Properties
Recent studies have explored the antiviral potential of quinoline derivatives, including this compound.
- Activity Against Viral Infections : The compound has been investigated for its efficacy against viruses such as dengue and coronaviruses. Research indicates that certain derivatives can inhibit viral replication effectively, providing a basis for further development as antiviral agents .
Anticancer Activity
The anticancer properties of quinoline derivatives have been widely studied, with this compound being no exception.
- Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways. For example, studies demonstrate that these compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines at concentrations as low as 10 µM .
- Case Studies : Specific case studies highlight the effectiveness of this compound in reducing viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties.
- In Vivo Studies : Animal models have shown that administration of this compound leads to decreased levels of pro-inflammatory cytokines and markers such as prostaglandin E2, indicating its potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-2-(3,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-2-yl)acetamide (3i)
- Synthesis: Prepared via reaction of 3,7,8-trimethylquinoline with N,N-dimethylacetamide, yielding 22% as a pale-yellow oil. NMR data revealed a 3:2 diastereomer ratio, indicating stereochemical complexity .
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide (b2)
- Synthesis: Achieved 76% yield via coupling of 8-aminoquinoline with a chloroacetamide intermediate in DMF under reflux .
- The higher yield suggests superior synthetic efficiency compared to 3i.
N-(2-(Quinolin-8-yloxy)ethyl)acetamide
- Structure : Features an ethyloxy linker instead of dimethyl substitution. CAS: 313961-43-2 (discontinued commercial product) .
Antifungal Derivatives: N-(6-Nitrobenzothiazol-2-yl)-2-[[4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)
- Activity : Exhibited potent antifungal activity, surpassing antibacterial effects but lower than standard drugs. Nitro and fluoro substituents (e.g., 5d) enhanced potency .
- Key Insight : Electron-withdrawing groups improve antifungal efficacy, likely via increased membrane permeability or target affinity.
Cytotoxic Quinoline-Cinnamide Hybrids
- Design: Hybrids synthesized by coupling 2-(quinolin-8-yloxy)acetohydrazide with cinnamate derivatives showed cytotoxic activity. Glacial acetic acid catalysis under reflux enabled efficient cyclization .
- Key Insight : Conjugation with cinnamide introduces π-π stacking interactions, enhancing DNA intercalation or kinase inhibition.
Fluorescent Sensor: N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL)
- Application : Selectively detected Cd²⁺ over Zn²⁺ via fluorescence enhancement (PET mechanism for Cd²⁺; ICT for Zn²⁺). Crystal structures confirmed 1:1 metal-ligand stoichiometry .
- Key Insight: Dual quinoline platforms enable metal-specific recognition, highlighting its utility in environmental or biomedical sensing.
Physicochemical and Crystallographic Properties
N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide
- Crystal Structure: Planar quinoline core with chair-conformation cyclohexyl groups. Intermolecular C–H···O hydrogen bonds and π-π interactions (3.57 Å) stabilize the lattice. Chlorine substituents enhance halogen bonding (Cl···Cl: 3.47 Å) .
- Key Insight : Halogenation improves crystallinity and packing efficiency, critical for material science applications.
N-Methyl-2-oxo-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)acetamide
- Properties: Molecular weight 272.3 g/mol, 95% purity. The dihydroquinoline core reduces oxidation susceptibility, enhancing stability for storage .
Biological Activity
N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide is a compound of interest due to its diverse biological activities, particularly in the context of antimicrobial and antitubercular properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, which are known for their significant pharmacological potential. The compound's structure is characterized by the presence of a quinoline moiety linked to an acetamide group, which contributes to its biological activity.
Antimicrobial Activity
Antibacterial Properties
Research indicates that quinoline derivatives exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Quinoline derivative A | 0.125 | E. coli |
| Quinoline derivative B | 3.125 | S. aureus |
Antifungal Activity
In addition to antibacterial effects, quinoline derivatives have also demonstrated antifungal properties, particularly against Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antifungal activity .
Antitubercular Activity
This compound and related compounds have been evaluated for their activity against Mycobacterium tuberculosis (Mtb). A study highlighted that certain derivatives exhibited MIC values as low as 0.05 μM against drug-sensitive strains, indicating strong potential as antitubercular agents .
Intracellular Activity
The compounds were effective in reducing colony-forming units (CFU) of Mtb within macrophages, showcasing their ability to penetrate cellular barriers and exert activity against intracellular pathogens .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Intracellular |
| Compound 5e | 0.05 | Intracellular |
| Compound 5j | TBD | Intracellular |
Cytotoxicity and Selectivity
While evaluating the safety profile of this compound, studies have reported minimal cytotoxicity towards mammalian cell lines such as Vero and HepG2 cells, with IC50 values exceeding 20 μM for many derivatives . The selectivity index (SI), which measures the ratio of cytotoxicity to antimicrobial efficacy, indicates favorable safety margins for these compounds.
Case Studies
- Study on Antitubercular Agents : A series of quinoline derivatives were synthesized and tested for antitubercular activity. Among them, several compounds demonstrated significant intracellular activity against Mtb with low toxicity profiles .
- Antimicrobial Evaluation : A comprehensive screening of various quinoline derivatives revealed that modifications in the molecular structure could significantly enhance antimicrobial efficacy against both bacterial and fungal pathogens .
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-2-(quinolin-8-yloxy)acetamide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 8-hydroxyquinoline derivatives with chloroacetamide analogs in the presence of a base (e.g., K₂CO₃) and a catalytic agent (e.g., KI) in acetone or ethanol under reflux. For example, in a related dichloro-quinoline derivative, a 20 mmol scale reaction achieved a 5-hour reflux with subsequent recrystallization in ethanol/water to obtain pure crystals . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Impurities often arise from incomplete substitution or byproducts; purification via column chromatography (e.g., CH₂Cl₂/MeOH 97:3) or recrystallization is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For quinoline derivatives, planar quinoline rings (dihedral angles <1°) and chair conformations in substituents are common .
- NMR : ¹H and ¹³C NMR confirm substituent connectivity. For example, splitting patterns in ¹H NMR can distinguish between diastereomers in related tetrahydroquinoline analogs .
- HRMS : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Researchers must use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation or skin contact. Waste disposal should follow institutional guidelines for toxic organic compounds .
Advanced Research Questions
Q. How can fluorescence properties of this compound derivatives be exploited for metal ion sensing?
Quinoline-based acetamides act as selective fluorescent probes via mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT). For instance, an 8-aminoquinoline/8-hydroxyquinoline hybrid sensor showed fluorescence enhancement for Cd²⁺ over Zn²⁺ due to distinct binding modes. X-ray crystallography confirmed a 1:1 metal-ligand stoichiometry, critical for designing sensors with high specificity .
Q. What challenges arise in crystallographic refinement of halogen-substituted quinoline acetamides, and how can they be addressed?
Halogen atoms (e.g., Cl, Br) introduce challenges like disordered positions and anisotropic thermal motion. Using programs like SHELXL with high-resolution data (≤0.8 Å) improves refinement accuracy. For example, Cl···Cl halogen contacts (3.47 Å) in dichloro derivatives require careful modeling of van der Waals interactions . Hydrogen atoms are often constrained to riding models (C–H = 0.95–0.99 Å) to reduce overparameterization .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence the solid-state packing and stability of this compound?
Crystal packing in quinoline acetamides is stabilized by:
- C–H···O hydrogen bonds : e.g., C6–H6···O2 (2.56 Å) in dichloro derivatives .
- π-π interactions : Centroid distances of ~3.57 Å between pyridine rings enhance lattice energy . These interactions dictate solubility and melting behavior, impacting formulation for biological testing.
Q. What analytical strategies resolve contradictions in structural data (e.g., NMR vs. crystallography) for complex derivatives?
Discrepancies between solution-state NMR and solid-state crystallography often arise from conformational flexibility. For example, tetrahydroquinoline acetamides may exhibit diastereomerism in solution (evident as split NMR signals) but crystallize as a single conformer. Dynamic NMR or variable-temperature studies can clarify such cases .
Methodological Recommendations
- Synthesis : Optimize reaction time and base strength to minimize byproducts. Use KI to accelerate substitution kinetics .
- Characterization : Combine XRD with DFT calculations to validate electronic structures.
- Safety : Conduct toxicity screening (e.g., Ames test) if biological applications are intended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
